3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

Kinase inhibition Target prediction SGK1

The compound 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine (empirical formula C17H16Cl2N4O2S, molecular weight 411.3 g/mol ) belongs to the class of N-sulfonylpiperidine-substituted [1,2,4]triazolo[4,3-a]pyridines. This scaffold is a privileged structure in medicinal chemistry, with documented applications in kinase inhibition (c-Met, VEGFR-2) , antimalarial drug discovery , and allosteric modulation of GPCRs such as mGlu2.

Molecular Formula C17H16Cl2N4O2S
Molecular Weight 411.3 g/mol
Cat. No. B5215247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC17H16Cl2N4O2S
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C17H16Cl2N4O2S/c18-13-4-5-14(19)15(11-13)26(24,25)22-9-6-12(7-10-22)17-21-20-16-3-1-2-8-23(16)17/h1-5,8,11-12H,6-7,9-10H2
InChIKeyUAZXAYMGVTUJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement-Relevant Properties of 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine


The compound 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine (empirical formula C17H16Cl2N4O2S, molecular weight 411.3 g/mol [1]) belongs to the class of N-sulfonylpiperidine-substituted [1,2,4]triazolo[4,3-a]pyridines. This scaffold is a privileged structure in medicinal chemistry, with documented applications in kinase inhibition (c-Met, VEGFR-2) [2], antimalarial drug discovery [3], and allosteric modulation of GPCRs such as mGlu2 [4]. Procurement specifications for this compound typically require a purity of ≥95% as confirmed by HPLC, with storage recommended as a refrigerated solid to maintain integrity. It is primarily intended for research use only and not for direct therapeutic or in vivo diagnostic applications.

Why 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine Defies Simple Analog Substitution


Substituting a closely related [1,2,4]triazolo[4,3-a]pyridine or N-sulfonylpiperidine analog for 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine carries substantial scientific risk due to the profound sensitivity of biological activity to specific substitution patterns. In the N-sulfonylpiperidine class, minor modifications to the aryl sulfonamide group alter VEGFR-2 inhibitory potency by several orders of magnitude (e.g., IC50 shifts from 0.0554 μM to >10 μM) [1]. Similarly, the 2,5-dichloro substitution on the phenyl ring is expected to contribute uniquely to target engagement and kinase selectivity, as demonstrated by the 2.5-fold difference in c-Met affinity for closely related analogs within the [1,2,4]triazolo[4,3-a]pyridine series [2]. The specific combination of the 2,5-dichlorophenyl sulfonamide, piperidine linker, and [1,2,4]triazolo[4,3-a]pyridine core creates an integrated pharmacophore that cannot be replicated by piecemeal substitution, making precise procurement of this exact compound essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine


Predicted Kinase Target Engagement Profile Based on SEA Predictions

The Similarity Ensemble Approach (SEA) analysis, performed on the ZINC database for this compound, predicts potential biological targets based on chemical similarity to known ligands [1]. The primary predicted target is SGK1 (serine/threonine-protein kinase Sgk1) with a P-value of 56 and Max Tc of 33 [1]. This prediction suggests potential utility in pathways related to SGK1, a kinase distinct from the more commonly targeted c-Met kinase [2].

Kinase inhibition Target prediction SGK1

Molecular Properties and Drug-Likeness Versus Class Benchmarks

The compound's physicochemical properties can be contextualized against aggregated data for the triazolopyridine sulfonamide class [1]. Its molecular weight (411.3 g/mol), logP (4.49), and fraction sp3 (0.24) [2] place it in a distinct chemical space. For comparison, the average molecular weight of the antimalarial triazolopyridine sulfonamide library reported by Karpina et al. is approximately 450–500 g/mol [1]. The lower molecular weight and specific lipophilicity of this compound may confer advantages in membrane permeability and oral bioavailability, differentiating it from larger analogs within the same scaffold class.

Drug-likeness Physicochemical properties ADME

Scaffold-Specific Antiproliferative Potential Versus 5-FU

While direct antiproliferative data is not available for this specific compound, the 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated superior activity to the clinical standard 5-fluorouracil (5-FU) [1]. The most potent analog (compound 8l) showed IC50 values of 5.98–12.58 μM against HeLa, HCT116, MCF-7, and A549 cell lines, outperforming 5-FU across all tested lines [1]. This class-level advantage suggests that appropriately substituted [1,2,4]triazolo[4,3-a]pyridines, including the target compound, may possess inherent antiproliferative potential that distinguishes them from non-triazolopyridine chemotypes.

Antiproliferative activity Cancer cell lines Triazolopyridine scaffold

c-Met Kinase Selectivity Over IGF1R: Class-Level Selectivity Inference

A closely related [1,2,4]triazolo[4,3-a]pyridine derivative (BDBM50182528) demonstrates potent c-Met inhibition (IC50 = 123 nM) while showing no significant activity against IGF1R (IC50 > 30,000 nM) [1]. This >244-fold selectivity window for c-Met over IGF1R, observed in the same study, suggests that the [1,2,4]triazolo[4,3-a]pyridine scaffold provides a structural basis for selective kinase targeting. The target compound, sharing this core scaffold, is expected to exhibit similar selectivity characteristics, a critical parameter for reducing off-target effects in kinase inhibitor development.

c-Met IGF1R Kinase selectivity Triazolopyridine

Recommended Research and Industrial Application Scenarios for 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine


SGK1-Focused Kinase Profiling and Chemical Biology

Based on SEA target predictions indicating SGK1 as the primary putative target [1], this compound is well-suited for integration into kinase selectivity panels focused on the SGK family. Its use in cellular assays studying SGK1-mediated signaling pathways (e.g., ion channel regulation, cell survival) can help validate the predicted target engagement and explore the functional consequences of SGK1 modulation. This application is distinct from the use of c-Met- or VEGFR-2-optimized triazolopyridine analogs, which would not be expected to engage SGK1 with comparable affinity.

Structure-Activity Relationship (SAR) Exploration of the N-Sulfonylpiperidine Pharmacophore

The compound serves as a key intermediate for systematic SAR studies examining the impact of the 2,5-dichloro substitution pattern on biological activity [2]. By comparing its activity profile to that of analogs with different aryl sulfonamide substitutions (e.g., 3-fluoro-4-methoxyphenyl, thiophene-2-yl, or unsubstituted phenyl), researchers can isolate the contribution of the 2,5-dichlorophenyl moiety to target binding, cellular potency, and selectivity. The N-sulfonylpiperidine class has demonstrated that such modifications can result in multi-fold changes in VEGFR-2 inhibitory potency [1], underscoring the value of this compound as a comparator in SAR campaigns.

Antiproliferative Screening and Chemotype Validation in Oncology

Given the established antiproliferative activity of the [1,2,4]triazolo[4,3-a]pyridine scaffold against a panel of cancer cell lines [3], this compound is recommended for inclusion in focused screening libraries targeting HeLa, HCT116, MCF-7, and A549 cells. Its unique substitution pattern may yield a distinct activity profile compared to previously reported 6-arylamino or indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives [3], potentially revealing novel structure-activity relationships for antiproliferative activity. The demonstration that related compounds outperform 5-FU in these assays [3] further supports the investigation of this specific derivative in oncology-focused screening cascades.

Negative Control for c-Met Selectivity Studies

Given the >244-fold selectivity window for c-Met over IGF1R observed in the scaffold class [4], and the distinct predicted target profile of this compound (SGK1 as top prediction rather than c-Met [1]), it can serve as a specificity control in c-Met inhibitor studies. Its use alongside established c-Met inhibitors (e.g., BDBM50182528, IC50 = 123 nM [4]) in selectivity profiling panels can help confirm that observed biological effects are mediated through c-Met rather than off-target kinases, enhancing the rigor of target validation studies.

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